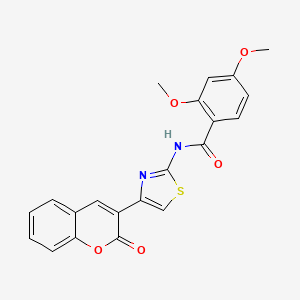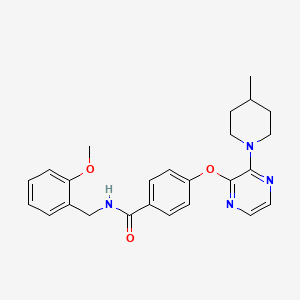
N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperidinyl pyrazine moiety, and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Methoxybenzyl Intermediate: The synthesis begins with the preparation of the 2-methoxybenzyl intermediate through a series of reactions, including methylation and benzylation.
Synthesis of the Piperidinyl Pyrazine Moiety: The next step involves the construction of the piperidinyl pyrazine fragment. This is achieved through cyclization reactions and subsequent functional group modifications.
Coupling Reactions: The final step involves coupling the methoxybenzyl intermediate with the piperidinyl pyrazine moiety using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization for large-scale production may involve continuous flow chemistry and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide: shares structural similarities with other benzamide derivatives and piperidinyl pyrazine compounds.
Other similar compounds: include various substituted benzamides and pyrazine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-11-15-29(16-12-18)23-25(27-14-13-26-23)32-21-9-7-19(8-10-21)24(30)28-17-20-5-3-4-6-22(20)31-2/h3-10,13-14,18H,11-12,15-17H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHHMVXQUXTDQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B2383700.png)
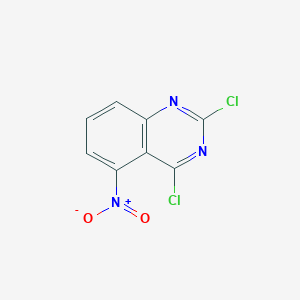
![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)
![6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)
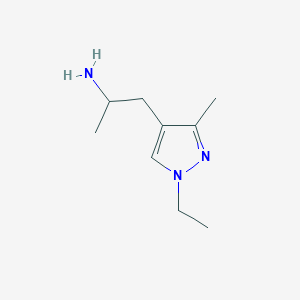
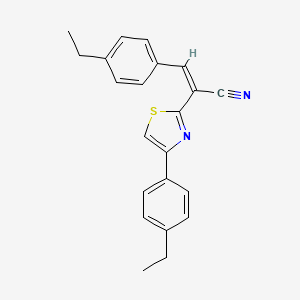
![N-(2-Phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2383714.png)
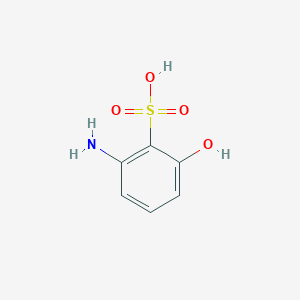
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)
![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)
